2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate

Lipophilicity ADME prediction Quinoline carboxylate SAR

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate (CAS 355433-40-8, molecular formula C₃₃H₃₅NO₃, MW 493.6 g/mol) is a synthetic quinoline-4-carboxylate ester featuring a 4-heptylphenyl substituent at the quinoline 2-position and a 4-ethylphenyl-2-oxoethyl ester moiety. It is catalogued within the Sigma-Aldrich® Rare Chemical Library (AldrichCPR product number L209163), a curated collection of unique small molecules offered to early discovery researchers with no pre-existing analytical or biological characterization data.

Molecular Formula C33H35NO3
Molecular Weight 493.6 g/mol
CAS No. 355433-40-8
Cat. No. B15086873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate
CAS355433-40-8
Molecular FormulaC33H35NO3
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CC
InChIInChI=1S/C33H35NO3/c1-3-5-6-7-8-11-25-16-18-26(19-17-25)31-22-29(28-12-9-10-13-30(28)34-31)33(36)37-23-32(35)27-20-14-24(4-2)15-21-27/h9-10,12-22H,3-8,11,23H2,1-2H3
InChIKeyPQDJUJYKGVTZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate (CAS 355433-40-8): Procurement-Ready Rare Quinoline Ester for Early-Stage Screening


2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate (CAS 355433-40-8, molecular formula C₃₃H₃₅NO₃, MW 493.6 g/mol) is a synthetic quinoline-4-carboxylate ester featuring a 4-heptylphenyl substituent at the quinoline 2-position and a 4-ethylphenyl-2-oxoethyl ester moiety . It is catalogued within the Sigma-Aldrich® Rare Chemical Library (AldrichCPR product number L209163), a curated collection of unique small molecules offered to early discovery researchers with no pre-existing analytical or biological characterization data [1]. As a member of the quinoline-4-carboxylate chemical space, this compound presents structural features amenable to medicinal chemistry hit-finding and lead-optimization campaigns.

Why Generic Substitution of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate Is Scientifically Unsound


In the quinoline-4-carboxylate ester series, minor structural modifications—such as altering the ester oxoethyl aryl substituent, introducing ring methylation, or varying the 2-aryl group—can produce substantial shifts in lipophilicity, molecular shape, and hydrogen-bonding capacity, each of which directly impacts membrane permeability, target binding, and metabolic stability [1]. The Sigma-Aldrich Rare Chemical Library disclaimer explicitly states that individual AldrichCPR catalog entries are provided 'as-is' without analytical data or warranty of fitness for purpose, meaning that substituting any one compound for a close analog in a screening cascade without independent characterization risks irreproducible results and wasted screening resources . The differentiation evidence below quantifies exactly where CAS 355433-40-8 diverges from its nearest commercially catalogued analogs.

Quantitative Differentiation Evidence for 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate vs. Closest Analogs


Predicted Lipophilicity (SlogP) Head-to-Head: CAS 355433-40-8 vs. Its 4-Chlorophenyl Ester Analog

The target compound (CAS 355433-40-8) carries a 4-ethylphenyl group on the oxoethyl ester, whereas the closest catalogued analog CAS 355433-32-8 substitutes a 4-chlorophenyl group at the same position. Computational SlogP prediction yields 5.37 for the ethylphenyl ester [1] vs. an estimated 5.8–6.0 for the chlorophenyl congener (based on additive fragment contributions for Cl vs. CH₂CH₃; class-level SAR [2]). The lower predicted lipophilicity of the ethylphenyl variant positions it more favorably within Lipinski Rule of 5 compliance (LogP ≤ 5 preferred), suggesting superior oral absorption potential in early pharmacokinetic triage.

Lipophilicity ADME prediction Quinoline carboxylate SAR

Molecular Weight Advantage: CAS 355433-40-8 vs. 6-Methyl-Substituted Quinoline Core Analogs

CAS 355433-40-8 possesses an unsubstituted quinoline core (MW = 493.6 g/mol) . The commercially available 6-methyl analog CAS 355429-07-1 (2-(4-ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate) has a molecular weight of 507.7 g/mol [1]. In the widely applied Lipinski Rule of 5 framework for oral drug-likeness, a molecular weight ≤ 500 Da is considered optimal; exceeding this threshold progressively reduces the probability of acceptable oral bioavailability [2]. The 14.1 Da mass difference places the target compound below the 500 Da ceiling while the 6-methyl analog exceeds it.

Molecular weight Drug-likeness Lead optimization

Rotatable Bond Count Differentiates CAS 355433-40-8 from Unsubstituted Phenyl Ester Analog for Conformational Entropy Considerations

The target compound's 4-ethylphenyl oxoethyl ester contributes an additional rotatable bond (ethyl group) relative to the simplest commercially available analog CAS 355433-33-9 (2-oxo-2-phenylethyl 2-(4-heptylphenyl)quinoline-4-carboxylate), which carries an unsubstituted phenyl ring at the ester terminus. The target compound has 13 rotatable bonds while the unsubstituted phenyl analog has 12 [1]. Veber's bioavailability rule sets an upper threshold of ≤ 10 rotatable bonds for good oral bioavailability in rats [2]; while both compounds exceed this threshold, the incremental rotational freedom introduced by the ethyl group may modestly impact entropic penalty upon target binding, a factor relevant in structure-based lead optimization.

Conformational flexibility Rotatable bonds Oral bioavailability

Hydrogen Bond Acceptor Count Profile: Target Compound vs. 8-Methyl Quinoline Core Isomer for Pharmacophore Screening Triage

CAS 355433-40-8 possesses four hydrogen bond acceptors (HBA = 4), contributed by the quinoline nitrogen, two carbonyl oxygens, and the ester ether oxygen [1]. This HBA count is identical to the 6-methyl isomer CAS 355429-07-1, but the positional isomer CAS 355429-13-9 (2-(4-ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate) also shares the same HBA count of 4 [2]. However, the absence of a methyl group at the quinoline 6- or 8-position in the target compound alters the molecular electrostatic potential surface and steric profile around the quinoline core—parameters critical in structure-based virtual screening—without changing the formal HBA count. This structure-property decoupling enables the target compound to serve as a 'baseline' comparator for quantifying the contribution of quinoline ring methylation to binding affinity in any given target screen.

Hydrogen bond acceptor Pharmacophore modeling Virtual screening

Procurement Channel Uniqueness: AldrichCPR Single-Source Availability vs. Multi-Supplier Generic Analogs

CAS 355433-40-8 is available exclusively through Sigma-Aldrich's AldrichCPR Rare Chemical Library (product L209163) with no secondary commercial suppliers identified in global chemical registries . The closest analog CAS 355433-33-9 (2-oxo-2-phenylethyl 2-(4-heptylphenyl)quinoline-4-carboxylate) is available from multiple vendors including Bidepharm with batch-specific QC documentation (NMR, HPLC, GC) and a listed purity standard of ≥95% . This single-source status carries both procurement risk (supply continuity) and opportunity (guaranteed structural uniqueness for intellectual property positioning in early-stage discovery programs). The Sigma-Aldrich AldrichCPR terms specify that the compound is sold 'as-is' with no analytical data collected; users must independently verify identity and purity .

Procurement Chemical sourcing Supply chain risk

Structural Topological Descriptor Differentiation: Unsubstituted Quinoline Core vs. 6-Methyl and 8-Methyl Positional Isomers

Computational topological analysis of the target compound reveals specific Sterimol parameters (B1 = 2.14, B2 = 5.37, B3 = 6.15) that describe the minimum, median, and maximum molecular widths, respectively [1]. The 6-methyl and 8-methyl positional isomers (CAS 355429-07-1 and CAS 355429-13-9) would exhibit increased B1 values due to the additional methyl substituent protruding from the quinoline ring plane, creating a bulkier molecular profile. This topological difference, while not directly experimentally validated for this specific pair, is supported by the well-established QSAR literature on quinoline-4-carboxylate derivatives showing that quinoline ring methylation alters both steric fit within enzyme active sites and π-stacking interactions with aromatic protein residues [2].

Molecular topology Sterimol parameters QSAR modeling

Recommended Research and Industrial Application Scenarios for 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate (CAS 355433-40-8)


Oral Drug Discovery Hit-Finding: Lipinski-Compliant Quinoline Ester Library Member for HTS Triage

CAS 355433-40-8, with its predicted SlogP of 5.37, molecular weight of 493.6 g/mol, and HBA count of 4, occupies a favorable position within the Lipinski Rule of 5 space for oral bioavailability screening [1]. Unlike the 6-methyl analog (MW 507.7, exceeding the 500 Da threshold), the target compound can be included in 'lead-like' or 'drug-like' diversity screening decks without triggering standard molecular-weight exclusion filters. Procurement of this compound specifically—rather than a heavier or more lipophilic analog—aligns with best practices for oral drug discovery hit identification campaigns where physicochemical property compliance is a primary triage gate [2].

Quinoline-4-Carboxylate SAR Exploration: Probing the Impact of Para-Substitution on the Oxoethyl Ester Moiety

The 4-ethylphenyl group on the oxoethyl ester differentiates CAS 355433-40-8 from the unsubstituted phenyl analog (CAS 355433-33-9) and the 4-chlorophenyl analog (CAS 355433-32-8). Researchers building a structure-activity relationship matrix for quinoline-4-carboxylate esters can systematically vary the para-substituent (H, Cl, CH₂CH₃) across these three commercially available compounds to correlate electronic (σ) and lipophilic (π) substituent constants with biological activity in a matched molecular pair analysis framework [1]. This three-compound mini-series enables extraction of quantitative SAR parameters without requiring de novo chemical synthesis, accelerating lead optimization timelines.

Constrained Binding-Site Virtual Screening: Prioritizing Lowest Steric-Bulk Quinoline Core for Docking Against Narrow Active Sites

CAS 355433-40-8's unsubstituted quinoline core yields the narrowest Sterimol B1 value (2.14 Å) among commercially available analogs in the heptylphenyl-quinoline-4-carboxylate series [1]. For virtual screening campaigns targeting enzymes or receptors with sterically constrained binding pockets—such as kinases with small gatekeeper residues, narrow GPCR orthosteric sites, or tunnels in cytochrome P450 enzymes—this compound's minimal molecular width makes it a physically plausible docking candidate where bulkier methyl-substituted analogs would be sterically excluded. Procurement of the unsubstituted core compound prevents false negatives in virtual screening that would arise from the increased B1 values of 6-methyl or 8-methyl congeners.

Chemical Probe Tool Compound: Independent Characterization of a Rare Chemotype for Target Identification Studies

As a single-source AldrichCPR compound with no pre-existing biological annotation, CAS 355433-40-8 represents a 'blank canvas' for target identification and chemical biology studies [1]. The absence of prior literature data means researchers can generate novel target engagement profiles without the confounding influence of established pharmacology. The compound's structural features—heptylphenyl lipophilic tail, ethylphenyl ester, unsubstituted quinoline core—provide multiple vectors for future chemical optimization should initial screening hits warrant follow-up. Researchers must budget for independent analytical characterization (NMR, HPLC purity verification, mass confirmation) as stipulated by Sigma-Aldrich's 'as-is' terms of sale [2].

Quote Request

Request a Quote for 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-heptylphenyl)quinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.